N-(2-methoxyphenyl)cyclohexanecarboxamide
Description
Contextualization within Amide Chemistry and Cyclohexane (B81311) Derivatives Research
N-(2-methoxyphenyl)cyclohexanecarboxamide belongs to the broad class of organic compounds known as carboxamides. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. This linkage is prevalent in a vast array of biologically active molecules, including peptides and pharmaceuticals. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical structural motif in molecular recognition and binding to biological targets.
Historical Perspective on the Emergence of this compound in Chemical Literature
While specific, in-depth studies focusing exclusively on this compound are not abundant in mainstream chemical literature, its structural motifs have appeared in various contexts. The synthesis and properties of related N-aryl cyclohexanecarboxamides have been documented in patents and research articles, often as part of larger libraries of compounds being screened for specific biological activities.
For instance, a closely related compound, N-Benzyl-N-(2-methoxyphenyl)cyclohex-1-enecarboxamide , was synthesized and its crystal structure reported in the year 2000. researchgate.netnih.gov This study provided valuable insights into the steric interactions of the 2-methoxy group, which was found to prevent the rotation of the N-phenyl group within the crystal lattice. researchgate.netnih.gov This highlights the significant conformational influence of the methoxy (B1213986) substituent's position.
Furthermore, research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has included the synthesis and characterization of N-(3-methoxyphenylcarbamothioyl)cyclohexanecarboxamide and N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide. nih.gov These studies, while focusing on the thioamide analogues, contribute to the general understanding of how substituted phenyl rings interact with the cyclohexanecarboxamide (B73365) scaffold. The general synthesis of cyclohexanecarboxamides involves the coupling of a cyclohexane-derived carboxylic acid (or its activated form, like an acyl chloride) with an appropriate aniline (B41778) derivative. nih.gov
Significance and Rationale for Investigating this compound
The investigation of this compound and its analogues is driven by the diverse biological activities observed in the broader class of N-aryl and N-alkyl carboxamides. These compounds have been explored for a range of potential therapeutic applications.
One significant area of interest is their interaction with ion channels. For example, certain N-aryl carboxamides are known to act on TRP (Transient Receptor Potential) channels, which are involved in sensory perception. google.com This has led to the development of such compounds as cooling agents in consumer products. google.com
Moreover, complex derivatives of N-aryl cyclohexanecarboxamides have been synthesized as high-affinity ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.govnih.gov For example, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide was identified as a potent 5-HT1A receptor antagonist. nih.gov This indicates that the N-(substituted-phenyl)cyclohexanecarboxamide framework can serve as a scaffold for developing agents targeting the central nervous system. nih.govnih.gov
The general structure is also of interest in the development of antitumor agents. Studies on various 1,1-disubstituted cyclohexane carboxamide derivatives have shown promising cytotoxic activity against different cancer cell lines. orientjchem.org
Overview of Current Research Trajectories Involving this compound
Current research trajectories for compounds structurally related to this compound are primarily focused on medicinal chemistry and material science. The key areas of investigation include:
Development of Novel Therapeutics: Researchers continue to synthesize and screen libraries of cyclohexanecarboxamide derivatives for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. orientjchem.orgontosight.ai The focus is often on modifying the substituents on both the cyclohexane and the aromatic rings to optimize potency and selectivity for specific biological targets.
Ion Channel Modulation: The ability of some carboxamides to modulate ion channels remains a promising field of study, with potential applications in sensory science and pain management. google.com
Neuroreceptor Ligands: The development of ligands for neuroreceptors, particularly serotonin receptors, using the cyclohexanecarboxamide scaffold is an active area of research for potential treatments of neuropsychiatric disorders. nih.govnih.gov
Material Science: The photophysical properties of some complex amide structures are also being explored. For instance, the solid-state photoreactivity of related amides has been investigated, which could have implications for the development of new photoresponsive materials. researchgate.netnih.gov
While this compound itself may not be the direct subject of extensive current research, its structural components are integral to these ongoing investigations. The synthesis and study of this specific compound could provide valuable data points for understanding structure-activity relationships within the broader class of N-aryl cyclohexanecarboxamides.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of the parent compound, Cyclohexanecarboxamide, to provide a baseline for understanding its derivatives.
| Property | Value | Source |
| Molecular Formula | C7H13NO | nih.govnist.gov |
| Molecular Weight | 127.18 g/mol | nih.govnist.gov |
| IUPAC Name | cyclohexanecarboxamide | nih.gov |
| CAS Number | 1122-56-1 | nist.gov |
| Appearance | White crystalline solid/flakes | guidechem.com |
| Solubility | Sparingly soluble in water | guidechem.com |
Spectroscopic Data of a Related Compound
The following table presents the crystallographic data for the closely related compound N-Benzyl-N-(2-methoxyphenyl)cyclohex-1-enecarboxamide . researchgate.net
| Parameter | Value |
| Molecular Formula | C21H23NO2 |
| Molecular Weight | 335.42 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.381(3) |
| b (Å) | 9.068(2) |
| c (Å) | 16.299(4) |
| β (°) | 108.43(2) |
| Volume (ų) | 1766.7(6) |
| Z | 4 |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJCGOKTNJHZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N 2 Methoxyphenyl Cyclohexanecarboxamide
Established Synthetic Pathways for N-(2-methoxyphenyl)cyclohexanecarboxamide
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For this compound, this typically involves the reaction of cyclohexanecarboxylic acid or its derivatives with 2-methoxyaniline.
Classical Amidation Reactions in this compound Synthesis
The most common and well-established method for synthesizing this compound is through classical amidation reactions. This approach involves the activation of the carboxylic acid group of cyclohexanecarboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-methoxyaniline.
One prevalent strategy is the conversion of cyclohexanecarboxylic acid to its more reactive acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclohexanecarbonyl chloride is then reacted with 2-methoxyaniline, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.net This two-step, one-pot procedure is widely used for the synthesis of various N-aryl carboxamides. researchgate.net
Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of cyclohexanecarboxylic acid with 2-methoxyaniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate in situ, which then readily reacts with the amine.
A borate-based reagent, tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), has also been shown to be effective for the direct amidation of a variety of carboxylic acids with amines under relatively mild conditions. nih.gov
Table 1: Common Reagents for Classical Amidation
| Reagent Class | Specific Examples | Role |
| Acylating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride |
| Coupling Reagents | DCC, EDC, HOBt, HATU | Activates carboxylic acid for direct reaction with amine |
| Bases | Triethylamine (NEt₃), Pyridine | Scavenges acid byproduct |
| Boron-based Reagents | Tris(2,2,2-trifluoroethyl) borate | Promotes direct amidation |
Alternative Synthetic Routes for this compound Production
While classical amidation remains the primary route, alternative methods for amide bond formation have been developed, some of which could be applied to the synthesis of this compound. These methods often aim to overcome the limitations of classical approaches, such as the use of harsh reagents or the generation of stoichiometric waste.
Rearrangement reactions represent one such alternative. For instance, the Beckmann rearrangement of a cyclohexyl ketoxime in the presence of an acid catalyst can yield a secondary amide. Another potential route is the Schmidt reaction, where a reaction between a ketone, hydrazoic acid, and an acid catalyst can produce an amide.
Catalytic methods are also gaining prominence. For example, niobium pentoxide (Nb₂O₅) has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with less reactive amines like aniline (B41778). researchgate.net Such catalytic systems offer a more environmentally benign approach to amide synthesis.
Optimization Strategies in this compound Synthesis
Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly on an industrial scale. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and catalyst.
The selection of the solvent can significantly influence the reaction rate and outcome. Dichloromethane and tetrahydrofuran (B95107) are commonly used for amidation reactions. researchgate.net The reaction temperature is another critical factor; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield. nih.gov
For catalytic reactions, the choice of catalyst is paramount. The development of novel catalysts for amidation is an active area of research, with a focus on efficiency, selectivity, and reusability. researchgate.net In the context of large-scale synthesis, the ease of purification is also a major consideration. The use of resins to capture byproducts and excess reagents can simplify the workup process, avoiding the need for aqueous extraction or chromatography. nih.gov
Derivatization and Analog Generation Strategies for this compound
The generation of analogs of this compound through chemical modification is a key strategy in drug discovery and materials science to explore structure-activity relationships and fine-tune the properties of the parent compound.
Substituent Modifications on the Cyclohexane (B81311) Ring System of this compound
Modifying the cyclohexane ring can significantly impact the molecule's conformation and its interaction with biological targets. A variety of substituents can be introduced onto the cyclohexane moiety. For instance, alkyl groups such as isopropyl and methyl have been incorporated into the cyclohexane ring of related N-aryl carboxamides. google.com
The synthesis of such analogs would typically start from a substituted cyclohexanecarboxylic acid. For example, 2-isopropyl-5-methylcyclohexanecarboxylic acid could be used in a classical amidation reaction with 2-methoxyaniline to yield N-(2-methoxyphenyl)-2-isopropyl-5-methylcyclohexanecarboxamide. google.com The stereochemistry of the substituents on the cyclohexane ring can also be controlled, which is often crucial for biological activity. google.com
Table 2: Examples of Cyclohexane Ring Modifications in Related N-Aryl Carboxamides
| Substituent | Position on Cyclohexane Ring | Resulting Analog (Example) | Reference |
| Isopropyl, Methyl | 2, 5 | N-(2'-methoxyphenyl)-2-isopropyl-5-methylcyclohexanecarboxamide | google.com |
| n-Butyl | 3 | N-(2'-methyl-4'-methoxyphenyl)-3-n-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide | google.com |
Structural Variations on the Methoxyphenyl Moiety of this compound
The electronic and steric properties of the methoxyphenyl ring can be altered by introducing different substituents or by changing the position of the methoxy (B1213986) group. These modifications can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.
For instance, analogs with different substitution patterns on the phenyl ring, such as N-(4-methoxyphenyl) or N-(2,4-dimethoxyphenyl) derivatives, have been synthesized. google.com The synthesis of these analogs would involve reacting cyclohexanecarbonyl chloride with the corresponding substituted aniline (e.g., 4-methoxyaniline or 2,4-dimethoxyaniline).
Furthermore, the methoxy group itself can be replaced with other functional groups. For example, a hydroxyl group can be introduced, leading to compounds like N-(3'-hydroxy-4'-methylphenyl)-1-isopropylcycloheptanecarboxamide. google.com The synthesis of such phenolic analogs might require the use of a protecting group for the hydroxyl function during the amidation step, followed by deprotection.
The replacement of the phenyl ring with other aromatic or heteroaromatic systems is another avenue for analog generation, although this falls outside the direct modification of the methoxyphenyl moiety.
Isosteric Replacements and Bioisosteric Design in this compound Analogues
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a lead compound to enhance its properties while retaining its primary biological activity. drughunter.comcambridgemedchemconsulting.com Bioisosteres are functional groups or substituents that possess similar physical or chemical characteristics, which produce broadly similar biological properties to the parent compound. cambridgemedchemconsulting.com This approach can be applied to the this compound scaffold to modulate its physicochemical properties.
The core of this compound features three key regions amenable to bioisosteric modification: the cyclohexyl ring, the amide linker, and the 2-methoxyphenyl group.
Amide Bond Bioisosteres: The amide bond is a critical functional group, but it can be susceptible to hydrolysis in biological systems. Replacing the amide linkage with more stable bioisosteres is a common strategy. drughunter.comhyphadiscovery.com Heterocyclic rings are frequently employed for this purpose. For instance, rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles can mimic the hydrogen bonding pattern of the amide group while potentially offering improved metabolic stability. drughunter.com Another approach is the use of a thioamide group, which alters the hydrogen bonding properties and bond lengths compared to the parent amide. hyphadiscovery.com
2-Methoxyphenyl Ring Modifications: The 2-methoxyphenyl moiety offers several opportunities for isosteric replacement. The methoxy group itself can be replaced by other small, electronically similar groups. For example, a hydroxyl group, a fluorine atom, or an amino group can be considered as potential bioisosteres for the methoxy group. cambridgemedchemconsulting.com Furthermore, the entire phenyl ring can be substituted with a bioisosteric heterocycle, such as a pyridine or thiophene (B33073) ring. cambridgemedchemconsulting.com Such modifications can influence the compound's electronic distribution, lipophilicity, and potential for hydrogen bonding.
Cyclohexyl Ring Analogues: The lipophilic cyclohexyl group can also be modified. Replacing it with other cyclic or acyclic aliphatic groups can fine-tune the steric bulk and lipophilicity of the molecule. For instance, cyclopentyl, cycloheptyl, or branched alkyl chains could be explored as isosteric replacements.
The following table outlines potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,4-Triazole, Thioamide (-CSNH-) | Enhance metabolic stability, mimic hydrogen bonding. drughunter.comhyphadiscovery.com |
| Methoxy (-OCH3) on Phenyl Ring | Hydroxyl (-OH), Fluoro (-F), Amino (-NH2) | Modify electronic properties and hydrogen bonding potential. cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thienyl | Alter aromaticity, polarity, and metabolic profile. cambridgemedchemconsulting.com |
| Cyclohexyl Ring | Cyclopentyl, Cycloheptyl, Branched Alkyl Chains | Modulate lipophilicity and steric interactions. |
These examples of isosteric replacements are based on established principles in medicinal chemistry and provide a framework for the rational design of analogues of this compound. drughunter.comcambridgemedchemconsulting.com
Advanced Analytical and Spectroscopic Techniques Employed in Research for this compound and Its Derivatives
The characterization of this compound and its derivatives relies on a suite of advanced analytical and spectroscopic techniques to confirm their identity, purity, and structure. These methods are crucial for ensuring the integrity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of these molecules. rsc.org In the ¹H NMR spectrum of this compound, the amide proton (N-H) would typically appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration. libretexts.org The protons on the cyclohexyl ring would exhibit complex splitting patterns in the aliphatic region, while the aromatic protons of the 2-methoxyphenyl group would appear in the downfield aromatic region, with their coupling patterns providing information about their relative positions. The methoxy group would present as a sharp singlet. The resonances of N-H protons in amides can sometimes be broad at room temperature. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. mdpi.comwisdomlib.org The spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. libretexts.org Another important feature is the N-H stretching vibration, which usually appears as a sharp band around 3300-3500 cm⁻¹. libretexts.orgmdpi.com The C-H stretching vibrations of the cyclohexyl and aromatic moieties, as well as C-O stretching of the methoxy group, would also be observable.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. wisdomlib.org High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. rsc.org
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. mdpi.comnih.goviucr.org For instance, studies on related N-aryl amides have revealed details about the planarity of the amide group and the dihedral angles between the aromatic rings. iucr.orgresearchgate.net The cyclohexane ring in similar structures is often observed in a chair conformation. mdpi.comnih.gov
The table below summarizes the expected spectroscopic data for this compound based on data from analogous compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Amide N-H signal (can be broad). libretexts.org- Multiplets for cyclohexyl protons.- Multiplets for aromatic protons.- Singlet for methoxy (-OCH3) protons. |
| ¹³C NMR | - Signal for amide carbonyl carbon.- Signals for cyclohexyl carbons.- Signals for aromatic carbons.- Signal for methoxy carbon. |
| IR Spectroscopy | - C=O (amide I) stretch ~1630-1680 cm⁻¹. libretexts.org- N-H stretch ~3300-3500 cm⁻¹. mdpi.com- C-H (aromatic and aliphatic) stretches.- C-O (ether) stretch. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight.- Characteristic fragmentation pattern. |
| X-ray Crystallography | - Determination of solid-state conformation, bond lengths, and angles. iucr.orgresearchgate.net |
Biological and Pharmacological Research on N 2 Methoxyphenyl Cyclohexanecarboxamide
Investigation of Molecular Targets and Ligand-Receptor Interactions of N-(2-methoxyphenyl)cyclohexanecarboxamide
Identification and Validation of Protein Targets for this compound
No published studies have been identified that specifically investigate and validate the protein targets of this compound.
Binding Affinity and Selectivity Profiling of this compound
There is no available data detailing the binding affinity or selectivity profile of this compound for any specific biological targets.
Receptor Occupancy Studies for this compound in in vitro Systems
Information regarding in vitro receptor occupancy studies for this compound is not present in the current body of scientific literature.
Cellular and Subcellular Effects of this compound
Modulation of Cellular Signaling Pathways by this compound
There are no specific studies available that describe the modulation of any cellular signaling pathways by this compound.
Gene Expression and Proteomic Alterations Induced by this compound
No research has been published detailing any alterations in gene expression or the proteome as a direct result of exposure to this compound.
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a thorough search of publicly accessible scientific databases and research publications, no specific biological or pharmacological data was found for the chemical compound this compound.
The inquiry sought to detail the functional responses of biological systems to this specific molecule, its enzymatic modulation and inhibition properties, and its pharmacodynamics in preclinical models. However, the scientific literature does not appear to contain studies addressing these aspects of this compound.
Research is available for structurally similar compounds, which highlights the importance of specific molecular structures in determining biological activity. For instance, studies have been conducted on derivatives where additional chemical groups are attached to the cyclohexanecarboxamide (B73365) core. These include complex molecules like N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, which has been investigated as a potent 5-HT1A receptor antagonist. nih.gov This compound demonstrated high affinity for its target and functional antagonism in both in vitro and in vivo models, affecting physiological processes such as body temperature and bladder function. nih.gov
Another related but distinct molecule, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100635), has also been characterized as a potent and selective 5-HT1A receptor antagonist. nih.gov Electrophysiological studies have detailed its effects on neuronal firing rates in the dorsal raphe nucleus and on hippocampal pyramidal cells, confirming its antagonistic properties at these receptors. nih.gov
Furthermore, research into a positional isomer, N-(3-methoxyphenyl)cyclohexanecarboxamide, is noted in chemical databases, indicating its existence and potential for biological screening, though specific pharmacological studies were not retrieved. ontosight.ai
The absence of published data for this compound itself means that no information can be provided on its specific biological functions, enzyme interactions, or effects in preclinical models as outlined in the requested article structure. The scientific community has explored the broader class of carboxamides for various therapeutic applications, with some showing anti-inflammatory, anticancer, or antimicrobial properties. ontosight.ainih.gov However, such general activities cannot be attributed to a specific, unstudied compound.
Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl Cyclohexanecarboxamide Derivatives
Impact of Cyclohexane (B81311) Ring Substitutions on the Biological Activity of N-(2-methoxyphenyl)cyclohexanecarboxamide Analogues
The cyclohexane ring is a crucial component of this compound, and modifications to this moiety can significantly modulate the compound's biological profile. While direct studies on substituted N-(2-methoxyphenyl)cyclohexanecarboxamides are not extensively documented, research on other cyclohexane-containing compounds offers valuable insights.
For instance, studies on cyclohexane-1,2-diamine derivatives have shown that substitutions on the cyclohexane ring are critical for their antimicrobial activity. researchgate.net The introduction of various functional groups can influence the compound's lipophilicity, steric profile, and ability to interact with biological targets. It has been observed that the position of substituents on the cyclohexane ring can lead to variations in biological activity. cabidigitallibrary.org For example, in a series of tripeptide arginine aldehydes containing a 1,2-disubstituted cyclohexane, the stereochemistry and nature of the substituents were found to be important for thrombin inhibition activity. cabidigitallibrary.org
Furthermore, the saturation of the cyclohexane ring can be a determining factor for activity. In a study of amidrazone derivatives, saturation of a cyclohexene (B86901) ring to a cyclohexane ring was found to enhance the inhibitory effect on TNF-α levels for most of the tested compounds. mdpi.com Conversely, the presence of a double bond within the cyclohexene ring was shown to enhance the antiproliferative activity in the same study. mdpi.com This suggests that the conformational flexibility and geometry of the cycloalkane ring are pivotal for specific biological actions.
These findings suggest that for this compound analogues, the introduction of substituents on the cyclohexane ring could lead to a range of biological activities. The nature, position, and stereochemistry of these substituents would likely play a significant role in defining the potency and selectivity of these analogues.
Table 1: Impact of Cyclohexane Ring Modifications in Analogous Series
| Base Scaffold | Modification | Observed Impact on Biological Activity | Reference |
| Amidrazone Derivatives | Saturation of cyclohexene to cyclohexane | Enhanced inhibition of TNF-α | mdpi.com |
| Amidrazone Derivatives | Presence of a double bond in the cyclohexene ring | Enhanced antiproliferative activity | mdpi.com |
| Cyclohexane-1,2-diamine Derivatives | Introduction of long-chain acetylenic groups | Increased antimycobacterial activity with increased carbon chain length at the para-position | researchgate.net |
Role of the Methoxyphenyl Moiety in Modulating the Activity Profile of this compound
The N-(2-methoxyphenyl) group is a key structural feature of the parent compound, and its electronic and steric properties are expected to be critical for biological activity. The methoxy (B1213986) group at the ortho position of the phenyl ring can influence the molecule's conformation through steric hindrance and can also participate in hydrogen bonding or other electronic interactions with a biological target.
In studies of related N-aryl carboxamides, the nature and position of substituents on the phenyl ring have been shown to be major determinants of activity. For example, in a series of ring-substituted naphthalene-1-carboxanilides, N-(2-methoxyphenyl)naphthalene-1-carboxamide demonstrated significant antimycobacterial activity, being more potent than the reference drugs rifampicin (B610482) and ciprofloxacin (B1669076) against Mycobacterium avium subsp. paratuberculosis. mdpi.com This highlights the favorable contribution of the 2-methoxyphenyl group to the observed activity.
Similarly, in a study of salicylanilides, 2-hydroxy-N-(2-methoxyphenyl)benzamide was synthesized and evaluated for its biological activities. nih.gov While it showed lower activity compared to other analogues with longer alkoxy chains in some assays, its activity profile underscores the importance of the substitution pattern on the aniline (B41778) ring. nih.gov The ortho-methoxy substitution often imparts distinct properties compared to meta or para substitutions. Research on 2-hydroxynaphthalene-1-carboxanilides indicated that meta- or para-substitution on the anilide ring was generally more favorable for biological effect than ortho-substitution, suggesting that the position of the substituent is a critical factor. mdpi.com
These examples from related compound classes strongly suggest that the 2-methoxyphenyl moiety in this compound is a key contributor to its biological activity profile, likely through a combination of steric and electronic effects that influence target binding.
Influence of the Amide Linkage on the Pharmacological Profile of this compound Derivatives
In many classes of biologically active compounds, the amide bond is a common feature and is often involved in key interactions with protein targets. For instance, in the case of N-{[1-(2-phenylethyl) pyrrolidin-2-yl] methyl} cyclohexane-carboxamides, the carboxamide group is an essential part of the pharmacophore for 5-HT1A receptor agonism. cabidigitallibrary.org
Modification or replacement of the amide linkage would be expected to have a profound impact on the activity of this compound derivatives. Changes such as N-methylation, or replacement with a bioisostere like a reverse amide, an ester, or a ketone, would alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule.
Elucidation of Key Pharmacophores and Structural Determinants for this compound Activity
A pharmacophore model for this compound activity would describe the essential three-dimensional arrangement of functional groups required for biological interaction. Based on the analysis of its structure and SAR data from analogous compounds, a hypothetical pharmacophore can be proposed.
The key features would likely include:
A hydrophobic region: provided by the cyclohexane ring. The size and shape of this group would be important for fitting into a hydrophobic pocket of the target protein.
A hydrogen bond acceptor: the carbonyl oxygen of the amide group.
A hydrogen bond donor: the N-H group of the amide linkage.
An aromatic ring: the methoxyphenyl group, which can engage in π-π stacking or other hydrophobic interactions.
A hydrogen bond acceptor/hydrophilic region: the methoxy group on the phenyl ring.
Studies on other N-aryl carboxamides support the importance of these features. For example, in salicylanilides, the hydroxyl and amide groups are known to be crucial for their antimicrobial activity, often acting as a chelating unit for metal ions or forming key hydrogen bonds. nih.gov The lipophilic character of the molecule, influenced by both the cyclohexane and the methoxyphenyl moieties, is also a critical determinant of activity. In a series of 2-hydroxynaphthalene-1-carboxanilides, a parabolic or bilinear relationship between lipophilicity and biological activity was observed. mdpi.com
Development of SAR Models and Their Predictive Power for this compound Analogues
The development of quantitative structure-activity relationship (QSAR) models is a powerful tool in drug discovery to predict the biological activity of novel compounds based on their physicochemical properties. While a specific QSAR model for this compound is not publicly available, the principles of such modeling can be applied to this class of compounds.
A typical QSAR study for this compound analogues would involve the synthesis of a diverse set of derivatives with variations in the cyclohexane and methoxyphenyl rings. The biological activity of these compounds would be determined in a relevant assay. Subsequently, various molecular descriptors, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity), would be calculated for each analogue.
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of yet-unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds and the appropriateness of the chosen descriptors. For N-aryl carboxamides, lipophilicity and electronic parameters have been shown to be important for predicting activity. mdpi.com For instance, in a series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides, the biological activity was found to increase with the electron-withdrawing properties of the substituents on the anilide ring. mdpi.com
The development of robust SAR and QSAR models for this compound and its derivatives would be a valuable step towards optimizing their therapeutic potential.
Computational and Theoretical Investigations of N 2 Methoxyphenyl Cyclohexanecarboxamide
Molecular Docking Studies of N-(2-methoxyphenyl)cyclohexanecarboxamide with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov
Ligand-Protein Interaction Profiling of this compound
A ligand-protein interaction profile for this compound would detail the specific non-covalent interactions that stabilize its binding within a receptor's active site. These interactions are fundamental to molecular recognition and binding affinity. researchgate.net
The primary interactions that would be analyzed include:
Hydrogen Bonds: The amide group (-C(=O)NH-) in the compound is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). The methoxy (B1213986) group (-OCH₃) on the phenyl ring also provides a hydrogen bond acceptor site (the oxygen atom). Docking studies would identify key amino acid residues in a receptor that could form hydrogen bonds with these functional groups.
Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring are significant hydrophobic moieties. These regions would be expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. researchgate.net
Pi-Interactions: The aromatic phenyl ring can participate in various π-interactions, such as π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).
A hypothetical interaction profile is summarized below, illustrating the types of interactions that would be investigated.
Table 1: Hypothetical Ligand-Protein Interaction Profile
| Interacting Group of Compound | Potential Interacting Residue (Example) | Type of Interaction |
|---|---|---|
| Amide N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Amide C=O | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |
| Methoxy Oxygen | Arginine, Lysine | Hydrogen Bond (Acceptor) |
| Phenyl Ring | Phenylalanine, Tryptophan | π-π Stacking |
Binding Pose Prediction and Conformational Analysis for this compound
This analysis involves predicting the most stable three-dimensional arrangement (the "pose") of the compound within a receptor's binding site. The cyclohexane (B81311) ring typically adopts a stable chair conformation. mdpi.com The rotational freedom around the single bonds connecting the cyclohexyl ring, the carbonyl group, the amide nitrogen, and the phenyl ring allows the molecule to adopt various conformations.
Computational algorithms would explore this conformational space to identify the pose with the lowest binding energy, which represents the most likely binding mode. nih.gov The final predicted pose would reveal the spatial orientation of the methoxyphenyl group relative to the cyclohexanecarboxamide (B73365) core, which is critical for fitting into the specific topology of a binding pocket. Molecular dynamics simulations can further refine these predictions, providing insight into the stability of the binding pose over time. rsc.org
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netepstem.net These calculations provide insights into molecular structure, stability, and reactivity.
For this compound, these studies would determine:
Optimized Molecular Geometry: Calculation of the lowest energy structure, providing precise bond lengths and angles.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scispace.com
Electrostatic Potential (ESP) Map: This map illustrates the distribution of charge across the molecule. It would visually identify the electron-rich regions (negative potential), such as around the carbonyl and methoxy oxygens, and electron-poor regions (positive potential), such as around the amide proton. This is valuable for predicting sites of electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net
Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution predicted by the ESP map. researchgate.net
Table 2: Illustrative Data from Quantum Chemical Calculations
| Property | Hypothetical Value/Description | Significance |
|---|---|---|
| HOMO Energy | e.g., -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | e.g., -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | e.g., 5.3 eV | Indicator of chemical stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for derivatives of this compound would require a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Selection and Model Generation for this compound QSAR
The first step in QSAR is to calculate a wide range of "descriptors" for each molecule in the series. These are numerical values that represent different aspects of the molecule's structure and properties.
Descriptor Types:
Topological: Describe atomic connectivity (e.g., molecular connectivity indices). researchgate.net
Electronic: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Steric/Geometrical: Describe the size and shape of the molecule (e.g., molecular weight, surface area).
Hydrophobic: Relate to the molecule's lipophilicity (e.g., LogP).
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov The goal is to create a model that can predict the activity of new, unsynthesized compounds.
An example of a hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(LUMO) + c₃(Molecular_Surface_Area)
Validation and Predictive Capability of this compound QSAR Models
A QSAR model is only useful if it can accurately predict the activity of new compounds. Its predictive capability must be rigorously validated.
Internal Validation: Techniques like "leave-one-out" cross-validation (q²) are used to test the model's internal consistency and robustness. researchgate.net A high q² value indicates a stable model.
External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used to build the model. The model is used to predict their activity, and the predictions are compared to the known experimental values. The correlation coefficient (R²_pred) for the test set is a key metric of predictive performance.
Table 3: Key Validation Parameters for a QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated r² (internal predictive ability) | > 0.5 |
| R²_pred | Predictive r² for the external test set | > 0.5 |
Without a specific dataset of this compound derivatives and their biological activities, the generation and validation of a QSAR model remain a theoretical exercise.
Molecular Dynamics Simulations and Conformational Flexibility Analysis of this compound
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational dynamics of this compound can be inferred from computational studies of its constituent functional groups and analogous molecules. Such analyses are crucial for understanding its three-dimensional structure and potential interactions in various environments.
The conformational landscape of this compound is primarily dictated by the flexibility of the cyclohexane ring, the rotational barriers of the amide linkage, and the orientation of the methoxyphenyl group.
Key Areas of Conformational Flexibility:
Cyclohexane Ring: The cyclohexane moiety is well-known to predominantly adopt a stable chair conformation to minimize angular and torsional strain. researchgate.netsapub.org Molecular dynamics simulations of similar cyclohexane-containing compounds consistently show the stability of the chair form. mdpi.comresearchgate.net The substituent, the N-(2-methoxyphenyl)carboxamide group, can occupy either an axial or equatorial position. Computational energy calculations generally indicate that the equatorial position is sterically favored and therefore more stable for large substituents, as this minimizes 1,3-diaxial interactions. sapub.org
Methoxyphenyl Group: The orientation of the methoxy group (–OCH₃) relative to the phenyl ring is another important conformational parameter. Rotation around the C(phenyl)–O bond can influence the molecule's polarity and its ability to form hydrogen bonds.
Hypothetical Molecular Dynamics Simulation Parameters:
A typical MD simulation setup to investigate the conformational space of this compound would involve the following steps and parameters. The data presented below is illustrative and based on common practices for simulating small organic molecules. mdpi.comprinceton.edu
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Software | GROMACS, AMBER, or CHARMM |
| System Setup | A single molecule of this compound solvated in a cubic box of water (e.g., TIP3P model). |
| Energy Minimization | Steepest descent followed by conjugate gradient methods to relax the initial structure. |
| Equilibration | NVT (constant Number of particles, Volume, and Temperature) ensemble followed by NPT (constant Number of particles, Pressure, and Temperature) equilibration for 1-10 nanoseconds. |
| Production Run | 100-500 nanoseconds under the NPT ensemble. |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
Conformational Analysis Findings:
From such simulations, key metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) would be calculated to assess the stability and flexibility of the molecule.
RMSD: The RMSD of the backbone atoms would be monitored to determine if the molecule reaches a stable equilibrium conformation during the simulation.
RMSF: The RMSF of individual atoms or functional groups would highlight the most flexible regions of the molecule. It is expected that the terminal methyl group of the methoxy substituent and the cyclohexane ring would exhibit higher fluctuations compared to the more rigid aromatic ring and amide linkage.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description | Expected Behavior |
| ω (Omega) | C(cyclohexane)-C(carbonyl)-N-C(phenyl) | Defines the planarity of the amide bond. | Expected to be close to 180° (trans) or 0° (cis), with the trans conformation being significantly more stable. |
| φ (Phi) | C(carbonyl)-N-C(phenyl)-C(phenyl) | Describes the rotation of the phenyl ring relative to the amide plane. | Multiple low-energy conformations are possible, influenced by the ortho-methoxy group. |
| ψ (Psi) | C(cyclohexane)-C(cyclohexane)-C(carbonyl)-N | Describes the rotation of the carboxamide group relative to the cyclohexane ring. | Influenced by whether the substituent is in an axial or equatorial position. |
| τ (Tau) | C(phenyl)-C(phenyl)-O-C(methyl) | Defines the orientation of the methoxy group. | Can rotate, but certain orientations may be favored to avoid steric clashes with the amide group. |
Future Directions and Emerging Research Avenues for N 2 Methoxyphenyl Cyclohexanecarboxamide
Exploration of Novel Biological Targets for N-(2-methoxyphenyl)cyclohexanecarboxamide
To date, the primary biological target associated with derivatives of this compound is the serotonin (B10506) 5-HT1A receptor. However, the therapeutic potential of the core this compound scaffold may extend to a wider range of biological targets. Future research should prioritize the systematic screening of this compound against diverse panels of receptors, enzymes, and ion channels to uncover novel biological activities.
Table 1: Potential Biological Target Classes for this compound Screening
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | The structural motifs are common in GPCR ligands. | Neuroscience, Metabolic Disorders, Inflammation |
| Ion Channels | Amide-containing compounds are known to modulate ion channel activity. | Pain, Cardiovascular Disease, Epilepsy |
| Enzymes (e.g., Kinases, Proteases) | The scaffold could serve as a backbone for inhibitor design. | Oncology, Infectious Diseases, Inflammatory Disorders |
| Nuclear Receptors | Lipophilic nature may allow for interaction with intracellular receptors. | Endocrinology, Cancer, Metabolic Syndrome |
A comprehensive understanding of the structure-activity relationship (SAR) is crucial. By synthesizing and testing a library of analogs with modifications to the cyclohexyl and methoxyphenyl rings, researchers can identify key structural features responsible for any observed biological activity. This approach could lead to the discovery of potent and selective modulators of previously unassociated targets.
Development of Advanced Analytical and Imaging Probes Based on this compound
The development of novel analytical and imaging probes is essential for advancing our understanding of biological processes at the molecular level. Should this compound or its derivatives demonstrate high affinity and selectivity for a specific biological target, they could serve as a valuable scaffold for the design of such probes.
Future research in this area could involve:
Radiolabeling: Incorporation of positron-emitting isotopes (e.g., 11C, 18F) to develop novel radioligands for Positron Emission Tomography (PET) imaging. This would enable the non-invasive visualization and quantification of the target's distribution and density in living organisms.
Fluorescent Labeling: Conjugation of the compound with fluorophores to create fluorescent probes for use in techniques such as fluorescence microscopy and flow cytometry. These probes would facilitate the study of the target's localization and dynamics in cells and tissues.
Affinity Chromatography: Immobilization of the compound on a solid support to create affinity chromatography resins for the purification and isolation of its binding partners.
Integration of this compound into High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. The inclusion of this compound and a focused library of its analogs in HTS campaigns could accelerate the discovery of novel hit compounds.
Table 2: Key Considerations for HTS Integration
| Parameter | Description |
| Assay Development | Creation of robust and sensitive assays suitable for the HTS format to measure the compound's effect on the target of interest. |
| Library Design | Synthesis of a diverse library of this compound analogs to maximize the chances of identifying active compounds. |
| Data Analysis | Implementation of sophisticated data analysis pipelines to identify genuine hits and prioritize them for further investigation. |
The integration of this compound into HTS platforms could lead to the identification of starting points for the development of new therapeutic agents or research tools.
Synergistic Effects of this compound in Combination Research Studies
Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a well-established strategy in medicine. Future research should explore the potential synergistic effects of this compound when used in combination with existing drugs.
For instance, if the compound is found to modulate a novel biological target, it could be investigated in combination with drugs that act on different pathways involved in the same disease. Such studies could reveal enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. Preclinical studies using relevant cell and animal models would be essential to evaluate the potential of these combination therapies.
Potential for this compound as a Chemical Biology Tool
Chemical biology utilizes small molecules to perturb and study biological systems. If this compound is found to have a specific and potent biological activity, it could become a valuable tool for chemical biologists.
Potential applications include:
Target Validation: Using the compound to modulate the activity of a specific protein to confirm its role in a biological process or disease.
Pathway Elucidation: Probing the function of cellular signaling pathways by observing the effects of the compound.
Phenotypic Screening: Identifying compounds that produce a desired cellular phenotype without prior knowledge of the molecular target.
The development of this compound as a chemical biology tool would require a thorough characterization of its mechanism of action and off-target effects.
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 2-methoxyaniline. Key steps include:
- Acylation: React cyclohexanecarbonyl chloride with 2-methoxyaniline in anhydrous benzene under reflux (yield: ~65–75%) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Optimization: Adjust molar ratios (1:1.2 for amine:acyl chloride) and solvent polarity to minimize by-products like N-alkylated derivatives .
Q. How do structural modifications (e.g., methoxy group position) affect crystallographic properties?
Methodological Answer: X-ray crystallography of analogs (e.g., N-(2-chlorophenyl)cyclohexanecarboxamide) reveals:
- Hydrogen Bonding: The methoxy group forms intramolecular H-bonds with the carboxamide NH, stabilizing planar conformations .
- Packing Efficiency: Substituted aryl groups (e.g., 4-methoxy vs. 2-methoxy) alter unit cell parameters, impacting solubility .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict this compound’s biological interactions?
Methodological Answer:
- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the methoxy group lowers LUMO energy (−1.8 eV), enhancing electrophilicity .
- Docking Studies: Use AutoDock Vina to model binding to serotonin receptors (5-HT1A). The cyclohexane ring’s hydrophobicity improves affinity (predicted ΔG: −8.2 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
Methodological Answer:
- Dose-Response Curves: Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .
- Comparative Assays: Use analogs (e.g., N-(2-fluorophenyl)cyclohexanecarboxamide) to isolate substituent-specific effects. Fluorine substitution increases cytotoxicity (IC50: 12 µM vs. 28 µM for methoxy) .
Q. How can NMR and mass spectrometry distinguish isomeric by-products during synthesis?
Methodological Answer:
- 1H-NMR: Compare aromatic proton splitting patterns. Ortho-methoxy substitution causes deshielding (δ 7.3–7.5 ppm) vs. para-substituted analogs (δ 6.8–7.1 ppm) .
- HRMS: Identify [M+H]+ ions (exact mass: 262.1443 g/mol). Isomeric impurities (e.g., N-(3-methoxyphenyl)) show mass deviations >5 ppm .
Data Analysis and Interpretation
Q. How should researchers handle discrepancies in reported logP values for solubility predictions?
Methodological Answer:
Q. What are best practices for validating in vitro biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Positive Controls: Compare with known inhibitors (e.g., ketanserin for 5-HT2A assays) .
- Triplicate Runs: Report mean ± SD (e.g., IC50: 18 ± 2 µM for MAO-B inhibition) .
Advanced Synthesis Challenges
Q. How can regioselectivity be improved in Friedel-Crafts alkylation of this compound?
Methodological Answer:
- Catalyst Choice: Use Sc(OTf)3 to direct alkylation to the para position (yield: 82% vs. 45% with AlCl3) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce steric hindrance .
Pharmacokinetic Profiling
Q. What radiolabeling strategies enable PET imaging studies of this compound?
Methodological Answer:
- 11C-Labeling: React precursor with [11C]methyl iodide to label the methoxy group (radiochemical purity: >95%) .
- Metabolite Analysis: Use HPLC to quantify blood-brain barrier penetration (brain uptake: 1.8% ID/g at 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
